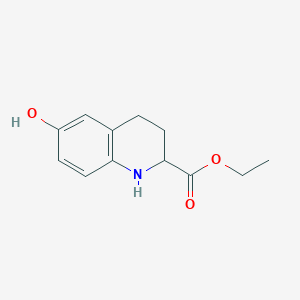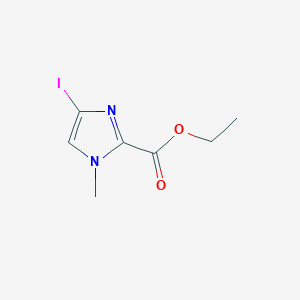![molecular formula C7H8N4 B14850183 Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
Imidazo[1,2-A]pyrimidin-3-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-A]pyrimidin-3-ylmethanamine is a heterocyclic compound that has garnered significant attention in the fields of medicinal and synthetic chemistry This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-3-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The methanamine group can then be introduced through reductive amination or other suitable methods .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-A]pyrimidin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidin-3-ylmethanone, while reduction may produce various amine derivatives .
Applications De Recherche Scientifique
Imidazo[1,2-A]pyrimidin-3-ylmethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of Imidazo[1,2-A]pyrimidin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes or disrupt cellular processes essential for the survival of pathogens. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
- Imidazo[1,2-A]pyridine
- Imidazo[1,2-A]pyrimidine
- Imidazo[1,5-A]pyridine
Comparison: Imidazo[1,2-A]pyrimidin-3-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity. Compared to Imidazo[1,2-A]pyridine and Imidazo[1,5-A]pyridine, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
imidazo[1,2-a]pyrimidin-3-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-10-7-9-2-1-3-11(6)7/h1-3,5H,4,8H2 |
Clé InChI |
YVQWSRYZTLZPAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CN=C2N=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)






